1-Hydroxy-1H-indole-5-carbonitrile
Description
1-Hydroxy-1H-indole-5-carbonitrile is a substituted indole derivative characterized by a hydroxyl (-OH) group at the 1-position and a cyano (-CN) group at the 5-position of the indole scaffold. The hydroxyl group introduces polarity and hydrogen-bonding capacity, while the cyano group enhances electron-withdrawing properties, influencing reactivity and intermolecular interactions .
A notable derivative, 3-(2-naphthoyl)-1-hydroxy-1H-indole-5-carbonitrile (66), was synthesized via nitrosoarene-alkyne cycloadditions, yielding a compound with a naphthoyl substituent at position 2. This modification significantly alters the electronic and steric profile of the molecule, as evidenced by its melting point (268–270°C) and IR absorption bands at 1602, 1578, and 1517 cm⁻¹ .
Properties
Molecular Formula |
C9H6N2O |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
1-hydroxyindole-5-carbonitrile |
InChI |
InChI=1S/C9H6N2O/c10-6-7-1-2-9-8(5-7)3-4-11(9)12/h1-5,12H |
InChI Key |
LWOBORFCFOZZLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2O)C=C1C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural analogs of 1-hydroxy-1H-indole-5-carbonitrile, highlighting substituent positions and functional groups:
Key Observations:
- Substituent Position: The target compound's hydroxyl group at position 1 distinguishes it from analogs with substitutions at positions 2 or 3. For example, 5-Methyl-3-phenyl-1H-indole-2-carbonitrile () features a cyano group at position 2, reducing electron density at the indole core compared to the 5-cyano derivative .
- Functional Group Effects: The hydroxyl group in 1-hydroxy-1H-indole-5-carbonitrile enhances solubility in polar solvents and enables hydrogen bonding, unlike non-polar substituents (e.g., methyl or phenyl groups in ) . Tosyl () and naphthoyl () groups introduce steric bulk and alter π-π stacking interactions.
Physicochemical Properties
The table below compares melting points, spectral data, and synthetic yields:
Key Observations:
- Melting Points : The hydroxyl-containing compound (66) exhibits a higher melting point (268–270°C) than 5-Methyl-3-phenyl-1H-indole-2-carbonitrile (168°C), likely due to stronger intermolecular hydrogen bonds .
- IR Spectroscopy: The cyano group in all compounds shows a characteristic absorption near 2189–2204 cm⁻¹.
Reactivity Trends:
- The hydroxyl group in compound 66 may participate in acid-base reactions or serve as a nucleophile, whereas tosyl or benzyl groups () are more inert under standard conditions.
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